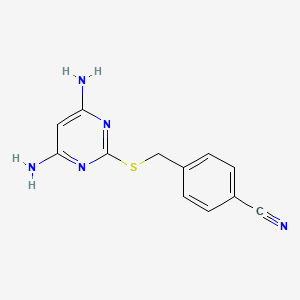
4-(4,6-Diamino-pyrimidin-2-ylsulfanylmethyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₁N₅S. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, a thioether linkage, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with a suitable benzonitrile derivative. One common method includes the nucleophilic substitution reaction where the thiol group of 4,6-diaminopyrimidine-2-thiol reacts with a halomethylbenzonitrile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microbial cells. The compound’s thioether linkage and amino groups play crucial roles in its binding to target enzymes or receptors, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-((4,6-Diaminopyrimidin-2-yl)thio)benzonitrile: Lacks the methyl group on the benzonitrile moiety.
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
4-(((4,6-Diaminopyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrile groups, along with the thioether linkage, allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C12H11N5S |
|---|---|
Molecular Weight |
257.32 g/mol |
IUPAC Name |
4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-6-8-1-3-9(4-2-8)7-18-12-16-10(14)5-11(15)17-12/h1-5H,7H2,(H4,14,15,16,17) |
InChI Key |
DDSXPRASZXHHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)N)N)C#N |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















